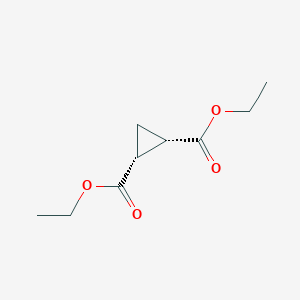
7-Fluoro-3,4-dihydroisoquinoline
Overview
Description
7-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals and materials science.
Preparation Methods
The synthesis of 7-Fluoro-3,4-dihydroisoquinoline can be achieved through several routes:
Chemical Reactions Analysis
7-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions:
Scientific Research Applications
7-Fluoro-3,4-dihydroisoquinoline has several applications in scientific research:
Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique biological activities.
Materials Science: Due to its fluorinated structure, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used as a probe in biological studies to understand the role of fluorine in modulating biological activity.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydroisoquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in neurotransmitter synthesis, which is relevant for its potential use in treating neurological disorders.
DNA Intercalation: This compound can intercalate into DNA, disrupting its function and leading to anticancer effects.
Receptor Binding: The compound can bind to specific receptors in the brain, modulating their activity and affecting neurological function.
Comparison with Similar Compounds
7-Fluoro-3,4-dihydroisoquinoline can be compared with other fluorinated isoquinolines:
7-Fluoroisoquinoline: This compound lacks the dihydro structure and has different chemical reactivity and biological activity.
3,4-Dihydroisoquinoline: The absence of the fluorine atom in this compound results in different pharmacological properties.
7-Trifluoromethyl-3,4-dihydroisoquinoline: The presence of a trifluoromethyl group instead of a single fluorine atom significantly alters the compound’s electronic properties and biological activity.
Properties
IUPAC Name |
7-fluoro-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMIQDRFJNEVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















